molecular formula C17H20N2O3 B4497776 [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone

[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone

Cat. No.: B4497776
M. Wt: 300.35 g/mol
InChI Key: LIPQKHNFAVRWAY-UHFFFAOYSA-N
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Description

[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes the cyclization of an appropriate precursor to form the oxazole ring, followed by a nucleophilic substitution reaction to attach the piperidine group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Hydroxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
  • [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
  • [5-(2-Methylphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxy group on the phenyl ring can enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-7-5-6-10-19(12)17(20)14-11-16(22-18-14)13-8-3-4-9-15(13)21-2/h3-4,8-9,11-12H,5-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPQKHNFAVRWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
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[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
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[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
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[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
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[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone
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[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone

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